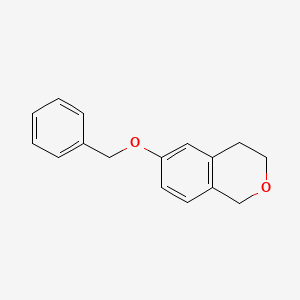
6-(Benzyloxy)isochroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)isochroman is a chemical compound belonging to the isochroman family, which is characterized by a benzene ring fused to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)isochroman can be achieved through several methods. One common approach involves the oxa-Pictet–Spengler reaction, which is a cyclization reaction between arylethanols and aldehydes. This reaction can be catalyzed by heteropolyacid ionic liquids in dimethyl carbonate, providing a green and efficient synthesis route . Another method involves the use of epoxides as aldehyde surrogates in hexafluoroisopropanol, which expands the scope and rate of the reaction .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of recyclable catalysts and green solvents, such as dimethyl carbonate, is preferred to minimize environmental impact and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 6-(Benzyloxy)isochroman undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of isochromans can be achieved using [bis(trifluoroacetoxy)iodo]benzene as a stoichiometric oxidant and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as an organocatalyst .
Common Reagents and Conditions:
Oxidation: [Bis(trifluoroacetoxy)iodo]benzene and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as Grignard reagents and amides.
Major Products: The major products formed from these reactions include various substituted isochromans and isochromanones, which can be further derivatized for specific applications .
Scientific Research Applications
6-(Benzyloxy)isochroman has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)isochroman involves its interaction with molecular targets and pathways. For example, in the oxa-Pictet–Spengler reaction, the compound undergoes cyclization to form the isochroman ring system. This reaction is facilitated by the presence of electrophiles and nucleophiles, which interact to form the final product .
Comparison with Similar Compounds
6-(Benzyloxy)isochroman can be compared with other similar compounds, such as:
Isochroman: The parent compound, which lacks the benzyloxy substituent.
Isochromanone: An oxidized derivative of isochroman.
Functionalized Isochromans: Compounds with various substituents on the isochroman ring, which can exhibit different chemical and biological properties.
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
6-phenylmethoxy-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C16H16O2/c1-2-4-13(5-3-1)11-18-16-7-6-15-12-17-9-8-14(15)10-16/h1-7,10H,8-9,11-12H2 |
InChI Key |
HDFZTZUZRXWHFF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















